molecular formula C12H19NO B13303965 (1R)-2-Amino-1-(4-tert-butylphenyl)ethan-1-ol

(1R)-2-Amino-1-(4-tert-butylphenyl)ethan-1-ol

Cat. No.: B13303965
M. Wt: 193.28 g/mol
InChI Key: NVKUZDMGMJAVBL-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R)-2-Amino-1-(4-tert-butylphenyl)ethan-1-ol” is a chiral compound with the following chemical structure:

This compound\text{this compound} This compound

It contains an amino group (-NH₂) and a hydroxyl group (-OH) attached to a central carbon atom. The tert-butyl group (4-tert-butylphenyl) contributes to its unique properties .

Preparation Methods

Synthetic Routes:: One synthetic route involves the introduction of the tert-butoxycarbonyl (Boc) protecting group followed by reduction of the corresponding carbonyl compound. The Boc group can be removed later to yield the desired compound.

Reaction Conditions::
  • Protection of the amino group: Boc-Cl (tert-butoxycarbonyl chloride) in a solvent like dichloromethane (DCM).
  • Reduction of the carbonyl group: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an aprotic solvent (e.g., tetrahydrofuran, THF).

Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains similar, emphasizing efficiency and scalability.

Chemical Reactions Analysis

Reactions::

  • Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
  • Reduction: The carbonyl group can be reduced to an alcohol.
  • Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions::
  • Oxidation: Oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Substitution: Alkyl halides or acyl chlorides.
Major Products::
  • Oxidation: Ketone derivative.
  • Reduction: Alcohol derivative.
  • Substitution: Alkylated or acylated products.

Scientific Research Applications

Chemistry::

  • Building block for organic synthesis.
  • Ligand in asymmetric catalysis.
Biology and Medicine::
  • Potential drug candidates due to chiral properties.
  • Studied for its interactions with biological receptors.
Industry::
  • Used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The exact mechanism of action is context-dependent. It may involve binding to specific receptors, enzyme inhibition, or modulation of cellular pathways. Further research is needed to elucidate its precise effects.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1R)-2-amino-1-(4-tert-butylphenyl)ethanol

InChI

InChI=1S/C12H19NO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,8,13H2,1-3H3/t11-/m0/s1

InChI Key

NVKUZDMGMJAVBL-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@H](CN)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CN)O

Origin of Product

United States

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